molecular formula C8H5ClN2O B189423 7-Chloro-4-hydroxyquinazoline CAS No. 31374-18-2

7-Chloro-4-hydroxyquinazoline

Katalognummer: B189423
CAS-Nummer: 31374-18-2
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: PMLONMIODRHERC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-hydroxyquinazoline (CAS: 31374-18-2) is a halogenated quinazoline derivative with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . It is a white to off-white solid with a purity typically ≥95% . The compound features a quinazoline core substituted with a hydroxyl group at position 4 and a chlorine atom at position 5. Its reactivity and biological activity are influenced by these substituents, making it a key intermediate in synthesizing pharmaceuticals such as kinase inhibitors and anticonvulsants .

Eigenschaften

IUPAC Name

7-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLONMIODRHERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286178
Record name 7-chloroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31374-18-2
Record name 31374-18-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3H-QUINAZOLIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Acylation and Nitration

Initial acylation of 3,4-AHBA introduces protective groups, such as acetyl or benzyl, to stabilize reactive sites during subsequent nitration. For example, treatment with acetic anhydride in toluene at 80–100°C forms 3-acetylamino-4-acetoxybenzoic acid, which is then nitrated using concentrated nitric acid and sulfuric acid at 0–5°C. This step ensures regioselective nitration at the 5-position, critical for downstream annulation.

Reduction and Annulation

Reduction of the nitro group to an amine is typically performed using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media. The resulting 3-amino-4-hydroxybenzoic acid derivative undergoes annulation with formic acid or ammonium formate at elevated temperatures (170–180°C) to form the quinazoline core. For instance, heating 2-amino-4-acetoxy-5-acetylamino benzoic acid with formamide at 180°C for 12 hours yields 6-acetylamino-7-acetoxy-3,4-dihydroquinazoline-4-one with a 91.7% yield.

Chlorination and Hydrolysis

Chlorination Agents and Conditions

Chlorination of the quinazoline intermediate is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred due to its higher reactivity and compatibility with solvents like toluene or dichloromethane. In a representative procedure, refluxing 6-acetylamino-7-acetoxy-3,4-dihydroquinazoline-4-one with POCl₃ in dichloromethane for 4 hours introduces chlorine at the 4-position, followed by hydrolysis to remove protective groups.

Hydrolysis and Purification

Alkaline hydrolysis with sodium hydroxide or potassium hydroxide cleaves acetyl and acetoxy groups, yielding this compound. For example, treating the chlorinated intermediate with 10% KOH in methanol at 50–60°C for 6 hours, followed by acidification to pH 5–6, precipitates the product in 71.8% yield over two steps. Recrystallization from ethanol or methanol enhances purity to ≥99%.

Industrial-Scale Optimization

Solvent and Temperature Control

Industrial processes prioritize toluene and dichloromethane as solvents due to their low cost and ease of removal. Chlorination at 100–115°C minimizes side reactions, while hydrolysis at 50–60°C balances reaction rate and product stability.

Yield and Purity Enhancements

Table 1: Comparative Yields Across Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)Source
AnnulationFormamide, 180°C, 12 hours91.795
ChlorinationPOCl₃, dichloromethane, reflux8798
Hydrolysis10% KOH, methanol, 50–60°C8699.5
RecrystallizationEthanol, 60–70°C99.5

Alternative Methodologies

Decarboxylation Routes

An alternative route involves decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid derivatives. Heating 4-hydroxy-7-chloroquinoline-3-carboxylic acid in paraffin oil at 230–250°C for 30 minutes removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline, which is subsequently chlorinated with POCl₃ to form 4,7-dichloroquinoline. Hydrolysis of the 4-chloro group then produces this compound.

One-Pot Synthesis

Recent advancements explore one-pot annulation-chlorination sequences to reduce processing time. However, these methods currently exhibit lower yields (≤65%) due to competing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-4-hydroxyquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different hydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar aprotic solvents.

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Chloro-4-hydroxyquinazoline has been investigated for its potential therapeutic effects against various diseases:

  • Antimicrobial Activity:
    • Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, hydrazone derivatives have shown promising results against Leishmania species, indicating potential use as antileishmanial agents .
  • Anticancer Properties:
    • The compound has been explored for its anticancer activity. Research indicates that certain derivatives possess cytotoxic effects on various cancer cell lines, showing potential as chemotherapeutic agents . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
  • Antiparasitic Effects:
    • In vivo studies have demonstrated the efficacy of this compound derivatives in reducing parasitic loads in models infected with Leishmania amazonensis. The compound showed significant reductions in lesion size and parasitic load without causing notable toxicity to the host .

Pharmacological Insights

ADMET Properties:
The pharmacokinetic profile of this compound is essential for its application in drug development. Key parameters include:

  • Absorption: The compound is identified as a blood-brain barrier permeant, suggesting potential central nervous system activity.
  • Metabolism: It acts as an inhibitor of CYP1A2, which may influence drug-drug interactions .
  • Toxicity: Toxicological studies indicate moderate toxicity; however, derivatives have been designed to enhance therapeutic indices while minimizing adverse effects.

Case Studies

Case Study 1: Antileishmanial Activity
In a study evaluating the effectiveness of 7-chloro derivatives against Leishmania, it was found that one derivative significantly reduced both lesion size (48.3%) and parasitic load (93.8%) in treated mice compared to controls . This study highlights the compound's potential as a lead for developing new antileishmanial therapies.

Case Study 2: Anticancer Screening
A comprehensive screening of various hydrazone derivatives derived from 7-chloroquinoline revealed significant cytotoxicity against multiple cancer cell lines in vitro. The study employed a high-throughput screening method to assess growth inhibition across the NCI 60-cell panel, demonstrating the compound's broad-spectrum anticancer potential .

Wirkmechanismus

The mechanism of action of 7-Chloro-4-hydroxyquinazoline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 7-chloro-4-hydroxyquinazoline with structurally related quinazoline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₈H₅ClN₂O 180.59 -Cl (C7), -OH (C4) High thermal stability; poor aqueous solubility
6-Nitro-7-chloro-4-hydroxyquinazoline C₈H₄ClN₃O₃ 225.59 -Cl (C7), -OH (C4), -NO₂ (C6) Enhanced electrophilicity due to nitro group; used in afatinib synthesis
4-Chloro-6,7-dimethoxyquinazoline C₁₀H₁₀ClN₂O₂ 240.66 -Cl (C4), -OCH₃ (C6, C7) Increased lipophilicity; improved CNS penetration
7-Fluoro-6-nitro-4-hydroxyquinazoline C₈H₄FN₃O₃ 209.13 -F (C7), -OH (C4), -NO₂ (C6) Higher polarity due to fluorine; UV-Vis absorption at 320 nm

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 6-nitro-7-chloro-4-hydroxyquinazoline enhances reactivity in nucleophilic substitution reactions, critical for constructing kinase inhibitors like afatinib .
  • Lipophilicity : Methoxy substituents (e.g., in 4-chloro-6,7-dimethoxyquinazoline) improve blood-brain barrier penetration, making such analogs suitable for CNS-targeting drugs .
  • Halogen Effects : Replacing chlorine with fluorine (as in 7-fluoro-6-nitro-4-hydroxyquinazoline) increases polarity and alters metabolic stability .
This compound
  • Microwave-Assisted Synthesis : Achieves 95% yield via reaction of precursor BB1 with acetamidine under microwave irradiation (60% power, 4 hours) .
  • Conventional Methods : Lower yields (~80%) due to side reactions under prolonged heating .
6-Nitro-7-chloro-4-hydroxyquinazoline
  • Prepared via nitration of this compound under acidic conditions, requiring strict temperature control to avoid over-nitration .
4-Chloro-6,7-dimethoxyquinazoline
  • Synthesized by methoxylation of 4,6,7-trichloroquinazoline using sodium methoxide in methanol .

Biologische Aktivität

7-Chloro-4-hydroxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Properties

This compound (C8H5ClN2O) features a chloro group at the 7-position and a hydroxyl group at the 4-position of the quinazoline ring. This structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.

2.1 Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It acts as an alkylating agent, preferentially targeting cancer cells by covalently binding to DNA and RNA, thereby inhibiting their growth. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects:

Cell Line IC50 (µM) Selectivity
A549 (Lung cancer)5.2High selectivity over normal cells
HCT116 (Colorectal)3.8Moderate selectivity
K562 (Leukemia)4.5High selectivity

The compound's ability to induce cell cycle arrest in the G2/M phase has been documented, further confirming its potential as an anticancer agent .

2.2 Antimicrobial Activity

This compound derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, compounds synthesized from this base structure exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Mycobacterium tuberculosis .

2.3 Neuropharmacological Effects

Recent studies indicate that derivatives of this compound may possess antinociceptive and anti-inflammatory properties. For example, the compound has shown promise in models of acute inflammation and nociception in mice, suggesting potential applications in pain management .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from it have been identified as inhibitors of various enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Its electrophilic nature allows it to form covalent bonds with nucleophiles in DNA/RNA, disrupting normal cellular functions.
  • Receptor Binding : Some derivatives act as antagonists at glycine receptors, influencing neurotransmission and potentially providing neuroprotective effects .

4.1 Study on Antitumor Activity

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines and found that it significantly inhibited cell proliferation with IC50 values indicating potent activity against colorectal and leukemia cells . The study also highlighted the compound's selectivity for cancer cells over non-malignant cells.

4.2 Study on Antimicrobial Properties

In another investigation, derivatives were tested for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain modifications to the quinazoline structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

5. Conclusion

This compound is a versatile compound with notable biological activities across various fields, particularly in oncology and infectious disease treatment. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield new therapeutic agents that leverage its unique properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Chloro-4-hydroxyquinazoline derivatives, and how can reaction conditions be validated?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one under acidic or basic conditions. Key steps include refluxing in acetic acid or using catalysts like polyphosphoric acid. Validation involves monitoring reaction progress via TLC and confirming yields through gravimetric analysis. Structural purity is verified via melting point determination and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1H^1H-NMR to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxy groups (broad singlet around δ 10–12 ppm). IR spectroscopy confirms the C=O stretch (1650–1700 cm1^{-1}) and O-H stretch (3200–3500 cm1^{-1}). Mass spectrometry (MS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Cross-referencing spectral data with literature ensures accuracy .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial strains like S. aureus or E. coli. For antifungal activity, employ agar diffusion methods. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. Cell viability can be assessed via colorimetric assays like MTT, ensuring OD measurements at 570 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst concentration. Use response surface methodology (RSM) to model interactions. For example, increasing reaction time beyond 6 hours may reduce yields due to side reactions, as observed in cyclization studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables, such as differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (e.g., incubation time). Reproduce experiments under standardized conditions and apply statistical tests (ANOVA, t-tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives targeting kinase inhibition?

  • Methodological Answer : Synthesize analogs with substitutions at positions 2 (e.g., methyl, phenyl) and 4 (e.g., hydroxyl, amino). Test inhibitory activity against kinases (e.g., EGFR) via enzymatic assays. Use molecular docking to correlate substituent electronic properties (Hammett constants) with binding affinity. Cluster analysis of IC50_{50} values identifies critical functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work under fume hoods with ≥6 air changes/hour. Store the compound in airtight containers at 2–8°C. Emergency procedures should include eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Data Reporting and Reproducibility

Q. What are best practices for documenting synthetic procedures and analytical data in research reports?

  • Methodological Answer : Include detailed reaction schematics, stoichiometric ratios, and purification methods (e.g., column chromatography gradients). Report RfR_f-values (TLC), spectral peaks with assignments, and yield percentages. Adhere to ICMJE guidelines for chemical nomenclature and deposit raw data in repositories like Zenodo for transparency .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control via HPLC (≥95% purity threshold) and Karl Fischer titration (water content <0.1%). Use statistical process control (SPC) charts to monitor critical parameters (e.g., pH, reflux time). Document deviations in lab notebooks and adjust protocols iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-hydroxyquinazoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-hydroxyquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.